5'-Fluoro-2'-iso-pentoxypropiophenone

Description

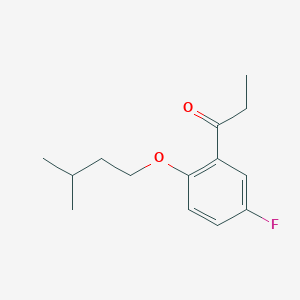

5'-Fluoro-2'-iso-pentoxypropiophenone (CAS RN: Discontinued ) is a fluorinated acetophenone derivative characterized by a propionyl group substituted with a fluorine atom at the 5' position and an iso-pentoxy group at the 2' position. The compound’s structure combines a ketone backbone with bulky alkoxy and halogen substituents, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

1-[5-fluoro-2-(3-methylbutoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-4-13(16)12-9-11(15)5-6-14(12)17-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFLAULFGKMNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225502 | |

| Record name | 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-68-3 | |

| Record name | 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-[5-fluoro-2-(3-methylbutoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-iso-pentoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5’-fluoro-2’-hydroxypropiophenone and iso-pentyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Procedure: The 5’-fluoro-2’-hydroxypropiophenone is reacted with iso-pentyl bromide in the presence of the base, leading to the formation of 5’-Fluoro-2’-iso-pentoxypropiophenone.

Industrial Production Methods

Industrial production methods for 5’-Fluoro-2’-iso-pentoxypropiophenone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Techniques: Such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-iso-pentoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5’-Fluoro-2’-iso-pentoxypropiophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-iso-pentoxypropiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and iso-pentoxy group can influence its binding affinity and reactivity. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting signal transduction pathways.

Modifying Cellular Processes: Influencing cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5'-Fluoro-2'-iso-pentoxypropiophenone, we compare it to structurally or functionally related fluorinated compounds, focusing on substituent effects, metabolic behavior, and biological activity.

Table 1: Structural and Functional Comparison of Fluorinated Acetophenone/Nucleoside Derivatives

Key Comparison Points

Substituent Position and Lipophilicity The iso-pentoxy group in this compound likely enhances lipophilicity compared to smaller substituents (e.g., hydroxy in 2'-Fluoro-4'-hydroxyacetophenone ). This property may influence membrane permeability but could also reduce aqueous solubility. In contrast, 2'-fluoro substitutions in nucleosides (e.g., PSI-6130 or ribozymes ) improve metabolic stability by resisting enzymatic degradation, a feature critical for antiviral activity.

Biological Activity

- PSI-6130 (2'-fluoro-2'-C-methylcytidine) demonstrates antiviral activity against hepatitis C virus (HCV) via triphosphate metabolites inhibiting NS5B polymerase . This highlights the importance of fluorine in enhancing nucleotide analog efficacy.

- 3'-Fluoro-2',3'-dideoxyuridine (Compound 6 ) shows potent antimycobacterial activity (MIC 1–2 μg/mL), suggesting fluorine’s role in improving target binding or metabolic stability in tuberculosis treatments.

Metabolic Stability Fluorine at the 2' position in ribozymes (e.g., 2'-fluoro-2'-deoxyuridine ) confers nuclease resistance, extending half-life in biological systems. This contrasts with this compound, where the iso-pentoxy group may alter cytochrome P450 interactions, though specific data are lacking.

Contradictions and Gaps

- This underscores the context-dependent role of fluorine.

Biological Activity

5'-Fluoro-2'-iso-pentoxypropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom and an iso-pentoxy group, which are pivotal in influencing its biological properties. The synthesis typically involves a nucleophilic substitution reaction between 5'-fluoro-2'-hydroxypropiophenone and iso-pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and potentially inhibiting their function.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways crucial for cellular responses.

- Cellular Metabolism : The compound can influence metabolic processes within cells, leading to alterations in growth or apoptosis .

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes and inhibit nucleic acid synthesis, making them potential candidates for treating resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine (FdUrd) | Nucleoside analog; used in cancer therapy | Effective against colorectal cancer |

| 5-Fluorouracil (5-FU) | Antimetabolite; inhibits DNA synthesis | Standard treatment for various cancers |

| 5'-Chloro-2'-iso-pentoxypropiophenone | Chlorine instead of fluorine | Potentially similar but less studied |

| 5'-Fluoro-2'-methoxypropiophenone | Methoxy group; different reactivity | Different biological profile |

Case Studies and Applications

While direct case studies on this compound are scarce, the investigation into related compounds highlights the importance of this class of molecules in medicinal chemistry. For instance, studies on FdUrd have demonstrated enhanced antitumor activity when combined with modulators like leucovorin . This suggests that exploring combination therapies with this compound could yield significant therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.